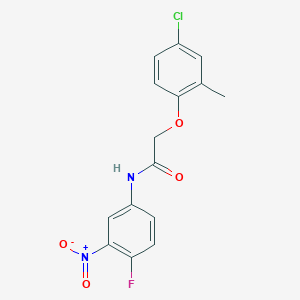

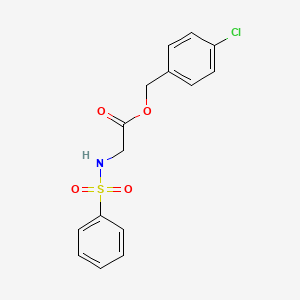

2,6-difluoro-N-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

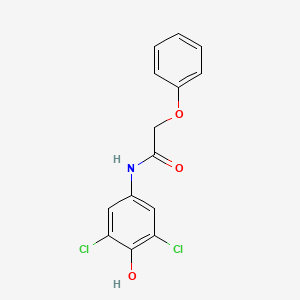

2,6-difluoro-N-phenylbenzamide is a chemical compound with the molecular formula C13H9F2NO . It is a derivative of benzamide, which is often used in laboratory chemicals .

Synthesis Analysis

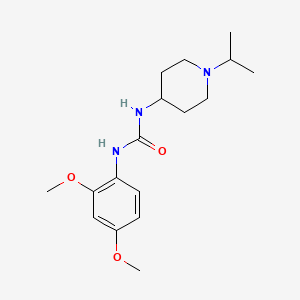

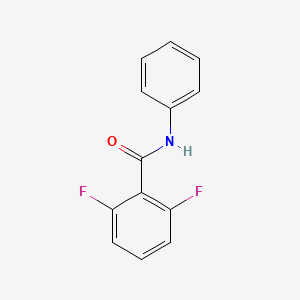

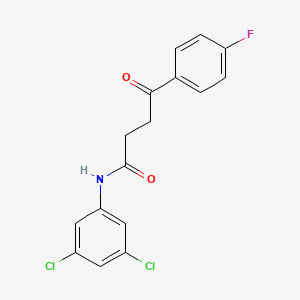

The synthesis of 2,6-difluoro-N-phenylbenzamide and its derivatives has been reported in several studies . For instance, one study utilized 2,6-difluorobenzamide as a starting material to synthesize 23 novel benzoylurea derivatives containing a pyrimidine moiety . The structures of these compounds were confirmed using 1H NMR, 13C NMR, 19F NMR, and HRMS .Molecular Structure Analysis

The molecular structure of 2,6-difluoro-N-phenylbenzamide has been analyzed in several studies . For example, one study reported that the compound formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase (SDH), providing a possible explanation for the mechanism of action between the target compounds and SDH .Chemical Reactions Analysis

The chemical reactions involving 2,6-difluoro-N-phenylbenzamide have been explored in the context of synthesizing novel benzoylurea derivatives . These reactions involved condensation, acylation, and thioetherification, with yields ranging from 37.3% to 97.5% .科学的研究の応用

Antifungal and Antibacterial Activities

“2,6-difluoro-N-phenylbenzamide” has been used as a starting material to synthesize novel benzoylurea derivatives containing a pyrimidine moiety . These compounds have shown moderate to good in vitro antifungal activities against various fungi, including Botrytis cinerea in cucumber, tobacco, and blueberry, Phomopsis sp., and Rhizoctonia solani . Some of these compounds have also exhibited antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .

Anticancer Applications

Imidazole-based N-phenylbenzamide derivatives, synthesized using “2,6-difluoro-N-phenylbenzamide”, have shown potential as anticancer agents . Some of these derivatives have exhibited good activity, with IC50 values between 7.5 and 11.1 μM against tested cancer cell lines . Computational studies have revealed that these active derivatives form stable complexes with the ABL1 kinase protein, suggesting their potential for further development as anticancer agents .

Synthesis of Benzoylurea Derivatives

“2,6-difluoro-N-phenylbenzamide” has been used as a starting material in the synthesis of benzoylurea derivatives . These derivatives have been prepared by condensation, acylation, and thioetherification reactions .

Life Science Research

“2,6-difluoro-N-phenylbenzamide” is used in life science research, including ELISA Kits, ELISA Substrates and Reagents, Primary & Secondary Antibodies .

作用機序

Target of Action

The primary target of 2,6-difluoro-N-phenylbenzamide is the succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

2,6-difluoro-N-phenylbenzamide interacts with its target, SDH, by forming hydrogen bonds with SER-17 and SER-39 of the enzyme . This interaction likely alters the enzyme’s activity, leading to changes in the biochemical pathways it is involved in.

Result of Action

The interaction of 2,6-difluoro-N-phenylbenzamide with SDH leads to changes in cellular metabolism and energy production. This can have a variety of effects at the molecular and cellular levels, potentially influencing cell growth, division, and survival. In particular, the compound has been found to exhibit moderate to good in vitro antifungal activities against several species .

特性

IUPAC Name |

2,6-difluoro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKOEZLWSYWGMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)

![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)

![5-methyl-3-(4-methylphenyl)-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5816757.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5816761.png)